T-Butyl 5-bromo-2-chlorobenzamide
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Overview
Description
T-Butyl 5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . It belongs to the class of N-acylanilides, which are organic compounds containing an N-acyl group connected to an aniline ring system. This compound is a white or off-white solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: T-Butyl 5-bromo-2-chlorobenzamide is synthesized through the reaction of 5-bromo-2-chlorobenzoic acid with tert-butylamine in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with a coupling agent, such as 1-hydroxybenzotriazole (HOBt), to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient condensing and coupling agents ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: T-Butyl 5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
T-Butyl 5-bromo-2-chlorobenzamide has been used in various scientific experiments, including:
Antimicrobial Studies: The compound has shown potential as an antimicrobial agent and a lead compound for the development of new antimicrobial drugs.
Anticancer Research: It has been studied for its potential anticancer properties and its ability to inhibit the growth of cancer cells.
Drug Development: The compound serves as a valuable intermediate in the synthesis of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism by which T-Butyl 5-bromo-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzamide
- 5-Bromo-N-butyl-2-chlorobenzamide
- 5-Bromo-N-methyl-2-chlorobenzamide
Comparison: T-Butyl 5-bromo-2-chlorobenzamide is unique due to the presence of the tert-butyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-N-tert-butyl-2-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFODIGBKSBKHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428960 |
Source
|
Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892018-58-5 |
Source
|
Record name | T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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